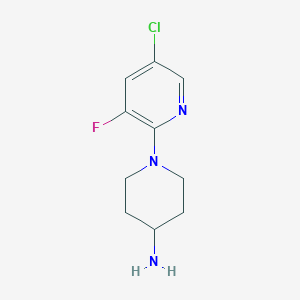
1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine
Descripción general
Descripción
1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H13ClFN3 and its molecular weight is 229.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-amine, a compound with the CAS number 1540582-48-6, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a pyridine moiety, which is known for its diverse pharmacological profiles, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The molecular formula of this compound is C₁₃H₁₅ClFN₁, with a molecular weight of 229.68 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClFN₁ |
| Molecular Weight | 229.68 g/mol |
| CAS Number | 1540582-48-6 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In a study on piperidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. For instance, the introduction of halogen substituents was shown to improve the binding affinity and efficacy against cancer targets .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. In vitro tests demonstrated that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values indicating effective antibacterial properties, especially against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Case Study 1: Anticancer Efficacy
In a recent investigation, derivatives of piperidine were synthesized and tested for anticancer activity. One derivative exhibited an IC50 value of 0.05 µM against breast cancer cells, indicating strong potency compared to standard chemotherapeutics . The structure of these derivatives often influenced their biological activity, highlighting the importance of molecular design in drug development.
Case Study 2: Antimicrobial Testing
A comprehensive study involving various piperidine derivatives assessed their antimicrobial efficacy. The results indicated that this compound showed an MIC of 0.025 mg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent .
Summary of Biological Activities
Propiedades
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-7-5-9(12)10(14-6-7)15-3-1-8(13)2-4-15/h5-6,8H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQZGAGGZCOSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=C(C=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















